REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:15])([CH3:14])[C:3]#[C:4][B:5]1[O:9][C:8]([CH3:11])([CH3:10])[C:7]([CH3:13])([CH3:12])[O:6]1.[OH:16]/[N:17]=[C:18](\Cl)/[CH3:19].C(=O)([O-])O.[K+]>COCCOC>[CH3:19][C:18]1[C:4]([B:5]2[O:9][C:8]([CH3:10])([CH3:11])[C:7]([CH3:13])([CH3:12])[O:6]2)=[C:3]([Si:2]([CH3:14])([CH3:15])[CH3:1])[O:16][N:17]=1 |f:2.3|
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Name
|
|
Quantity
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240 g
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Type
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reactant
|
Smiles
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C[Si](C#CB1OC(C(O1)(C)C)(C)C)(C)C
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Name
|
|
Quantity
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120 g
|
Type
|
reactant
|
Smiles
|
O\N=C(\C)/Cl
|
Name
|
|
Quantity
|
214.4 g
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
8000 mL
|
Type
|
solvent
|
Smiles
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COCCOC
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was purified via chromatography on silica gel (10% ethyl acetate/hexanes, linear gradient)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
CC1=NOC(=C1B1OC(C(O1)(C)C)(C)C)[Si](C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |